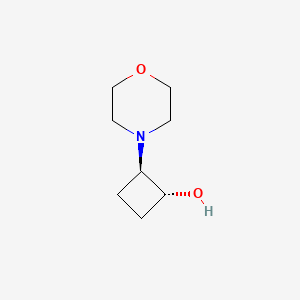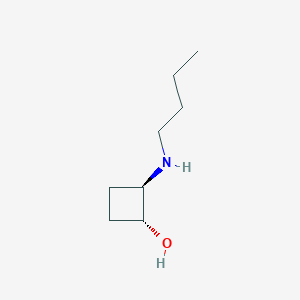![molecular formula C10H18FNO2 B1485593 (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine CAS No. 2165551-51-7](/img/structure/B1485593.png)
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine
Übersicht
Beschreibung
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine is a chiral compound with significant potential in various scientific fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as oxirane and fluorinated amines.
Reaction Conditions: The reaction conditions often include the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the reaction.
Steps: The process involves the nucleophilic substitution of the oxirane ring with the fluorinated amine, followed by purification steps like recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle bulk quantities of starting materials.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Purification: Advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorine atom, using reagents like sodium azide or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions include:
Oxidation: Formation of corresponding oxides or alcohols.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or thiols derivatives.
Wissenschaftliche Forschungsanwendungen
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of (3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine involves:
Molecular Targets: The compound interacts with specific enzymes or receptors, altering their activity.
Pathways: It may modulate signaling pathways involved in cell proliferation, apoptosis, or immune response.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(Trifluoromethyl)benzoic acid
- Zwitterions
- Ammonium derivatives
Uniqueness
(3R,4S)-4-fluoro-N-[(oxan-4-yl)methyl]oxolan-3-amine stands out due to its chiral nature and the presence of both fluorine and oxan-4-yl groups, which confer unique reactivity and potential biological activity compared to similar compounds.
This comprehensive overview highlights the significance and potential of this compound in various scientific domains
Eigenschaften
IUPAC Name |
(3R,4S)-4-fluoro-N-(oxan-4-ylmethyl)oxolan-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18FNO2/c11-9-6-14-7-10(9)12-5-8-1-3-13-4-2-8/h8-10,12H,1-7H2/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHHKGDVWKGBEBR-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1CNC2COCC2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCCC1CN[C@@H]2COC[C@H]2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![tert-butyl N-{1-[trans-2-hydroxycyclobutyl]piperidin-4-yl}carbamate](/img/structure/B1485514.png)
![trans-2-[Bis(2-methylpropyl)amino]cyclobutan-1-ol](/img/structure/B1485516.png)

![trans-2-{[(4-Methoxyphenyl)methyl]amino}cyclobutan-1-ol](/img/structure/B1485518.png)
![1-[(2-Phenylhydrazin-1-yl)methyl]cyclobutan-1-ol](/img/structure/B1485521.png)




![1-[(1-Hydroxycyclobutyl)methyl]piperidin-3-ol](/img/structure/B1485531.png)
![trans-2-{[4-(Propan-2-yl)phenyl]amino}cyclobutan-1-ol](/img/structure/B1485532.png)
![1-{[(3-Chloro-2-methylphenyl)amino]methyl}cyclobutan-1-ol](/img/structure/B1485533.png)
